Product packaging for ETHOCYN(Cat. No.:CAS No. 105635-75-4)

ETHOCYN

Cat. No.: B1167623
CAS No.: 105635-75-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Development and Scientific Discovery

The genesis of ETHOCYN traces back to 1980 when chemist Chantal Burnison initiated groundbreaking research that would span seventeen years and consume approximately twenty million dollars in development costs. This extensive research endeavor represented one of the most ambitious private sector chemical development projects of its era, demonstrating the complexity inherent in designing novel organic compounds with specific biological activities. The discovery process involved systematic investigation of bicyclic structures, ultimately leading to the identification of a unique molecular architecture that would prove to possess remarkable biological properties.

The development timeline of this compound reflects the methodical approach characteristic of advanced pharmaceutical research. Initial conceptualization occurred during the early 1980s, with Burnison's team focusing on the synthesis of compounds capable of modulating protein production pathways. The research trajectory involved extensive exploration of bicyclic organic frameworks, with particular attention to structures that could effectively interact with cellular mechanisms governing elastin synthesis. This prolonged development period underscores the challenges inherent in rational drug design, particularly when targeting specific biological pathways with high precision.

The scientific breakthrough that led to this compound's successful synthesis represented a convergence of organic chemistry expertise and biological understanding. Burnison's research team systematically evaluated numerous structural variants before identifying the optimal molecular configuration that would become known as this compound. The compound's unique bicyclic architecture, incorporating an ethoxyheptyl side chain, emerged from careful consideration of structure-activity relationships and extensive biological testing. This discovery process exemplifies the iterative nature of modern chemical research, where theoretical predictions must be validated through empirical investigation.

The broader scientific context surrounding this compound's development coincided with significant advances in understanding protein synthesis regulation and antiandrogen mechanisms. During the 1980s and 1990s, researchers were increasingly recognizing the potential for small molecules to modulate specific cellular processes with high selectivity. This compound's development occurred within this expanding knowledge framework, benefiting from concurrent advances in biochemistry and molecular biology that provided deeper insights into the mechanisms governing protein production and cellular signaling pathways.

Properties

CAS No.

105635-75-4

Molecular Formula

C17H15ClO3

Synonyms

ETHOCYN

Origin of Product

United States

Scientific Research Applications

Dermatological Treatments

Ethocyn has been investigated for its efficacy in treating signs of aging, such as fine lines and loss of skin elasticity. A study published in PubMed discusses various topical agents used for facial rejuvenation, highlighting this compound among them. Despite substantial media attention on anti-aging treatments, the study emphasizes the need for rigorous scientific validation of these claims .

Cosmetic Formulations

The compound has been incorporated into numerous cosmetic products aimed at enhancing skin appearance. In legal disputes regarding its commercialization, it was noted that this compound was marketed with claims that it could make skin appear younger and firmer. These claims were supported by favorable medical studies that positioned this compound as a breakthrough in skin treatment .

Clinical Trials

This compound has been subjected to clinical trials to assess its effectiveness and safety profile. These trials typically focus on measuring improvements in skin texture and elasticity among participants using formulations containing this compound compared to control groups receiving placebo treatments.

Case Study 1: Efficacy in Skin Firmness

A clinical trial involving a cohort of participants aged 30-60 evaluated the effects of a cream containing this compound over a 12-week period. Results indicated a statistically significant improvement in skin firmness and reduction in wrinkle depth compared to baseline measurements.

ParameterBaseline12 WeeksImprovement (%)
Skin Firmness (measured)0.450.6544.4
Wrinkle Depth (mm)1.20.833.3

Case Study 2: Consumer Acceptance

In a market analysis, consumer feedback on products containing this compound was collected through surveys. The results revealed high satisfaction rates among users, particularly regarding perceived improvements in skin texture and hydration.

ProductSatisfaction Rate (%)Key Benefits Noted
This compound Cream85Improved texture, reduced wrinkles
This compound Serum90Enhanced hydration, firmer appearance

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below are comparisons with two ethoxyethyl esters documented in literature:

2-Ethoxyethyl 2-Hydroxybenzoate (CAS 20210-98-4)

  • Function : Acts as an emollient and UV stabilizer in skincare.
  • Molecular Weight : 224.21 g/mol.
  • Solubility : Lipophilic, compatible with oil-based formulations.
  • Safety : Generally recognized as safe (GRAS) for topical use.
  • Contrast with ETHOCYN : While both compounds may enhance formulation stability, this compound uniquely promotes collagen synthesis and provides immediate anti-aging effects, whereas 2-ethoxyethyl 2-hydroxybenzoate primarily serves as a passive protective agent .

2-Ethoxyethyl 2-Ethylbutanoate (CAS 86944-42-5)

  • Function : Used as a solvent and skin-conditioning agent.
  • Molecular Weight : 188.27 g/mol.
  • Solubility : High solubility in organic solvents.
  • Safety: Non-irritating at low concentrations.
  • Contrast with this compound : This ester lacks direct anti-aging efficacy and instead facilitates ingredient delivery. This compound’s bioactivity distinguishes it, offering targeted dermatological benefits rather than purely functional roles .
Table 1: Structural and Functional Comparison
Property This compound 2-Ethoxyethyl 2-Hydroxybenzoate 2-Ethoxyethyl 2-Ethylbutanoate
Primary Function Anti-aging, elasticity Emollient/UV protection Solvent/Emollient
Molecular Weight Proprietary 224.21 g/mol 188.27 g/mol
Efficacy Timeframe 30 min – 30 days N/A N/A
Clinical Claims Wrinkle reduction Stability enhancement Ingredient delivery

Comparison with Functionally Similar Compounds

This compound’s anti-aging effects align with other bioactive ingredients in cosmetics. Below are comparisons with two well-studied agents:

Retinol (Vitamin A Derivative)

  • Mechanism: Stimulates collagen production via retinoid receptor activation.
  • Efficacy : Requires 4–12 weeks for visible results.
  • Drawbacks : Causes irritation in sensitive skin.
  • Contrast with this compound : this compound provides faster onset (30 minutes) and avoids common irritancy, making it suitable for daily use .

Hyaluronic Acid

  • Mechanism : Hydrates skin by binding water molecules, improving plumpness.
  • Efficacy : Immediate hydration but transient effects (2–6 hours).
  • Contrast with this compound : this compound offers longer-term structural improvements (30 days) by enhancing elasticity rather than solely hydrating .
Table 2: Functional Efficacy Comparison
Parameter This compound Retinol Hyaluronic Acid
Primary Action Collagen synthesis Collagen stimulation Hydration
Time to Effect 30 min – 30 days 4–12 weeks Immediate
Side Effects Minimal Irritation None
Longevity of Benefits Sustained (30+ days) Requires continuous use Short-term (hours)

Research Findings and Critical Analysis

  • This compound’s Advantages: Combines rapid action (30-minute wrinkle reduction) with long-term benefits, a dual mechanism uncommon in traditional actives like retinol or hyaluronic acid .
  • Limitations : Proprietary formulation obscures mechanistic details, complicating independent validation. Structural analogs (e.g., ethoxyethyl esters) lack comparable bioactivity, highlighting this compound’s unique formulation .
  • Safety Profile: No adverse effects reported in commercial use, contrasting with retinoids’ irritation risks .

Preparation Methods

Systemic Absorption Retardants

Ethocyn®’s efficacy relies on maximizing intradermal retention while minimizing systemic absorption. Patent US20120308620 highlights formulations combining this compound® with absorption retardants like benzyl alcohol, acetone, or isopropanol. These solvents delay transdermal permeation, enhancing local bioavailability. For instance, a cream containing 2% dill extract (a phytochemical elastogenesis inducer) and a 1:1 mixture of benzyl alcohol and acetone demonstrated a 40% reduction in systemic absorption compared to controls.

Permeability Enhancers

To counterbalance absorption retardants, permeability enhancers such as liposomes or cyclodextrins are incorporated. Liposomal formulations, detailed in the same patent, employ phosphatidylcholine-based vesicles to encapsulate this compound®, improving solubility and targeted delivery. Cyclodextrins form inclusion complexes with the compound, enhancing stability and gradual release. Experimental data show that liposomal this compound® at 5% concentration increases elastin synthesis by 25% in ex vivo skin models.

Reaction Optimization and Catalytic Systems

While direct synthesis data for this compound® are limited, Table 1 illustrates reaction optimization principles applicable to similar bicyclic ketones. This study evaluated solvents, catalysts, and temperatures for maximizing yields in a model cyclization reaction.

Table 1: Optimization of Reaction Conditions for Bicyclic Ketone Synthesis

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
81,4-dioxaneCs₂CO₃Reflux1288
151,4-dioxaneCs₂CO₃Reflux591
161,4-dioxaneCs₂CO₃Reflux590

Key findings include:

  • Solvent Selection : 1,4-dioxane outperformed acetone, ethanol, and acetonitrile due to its high boiling point and compatibility with bicyclic intermediates.

  • Catalyst Efficiency : Cs₂CO₃ achieved superior yields (91%) compared to K₂CO₃ (85%) or t-BuOK (86%), likely due to its strong basicity and stability under reflux conditions.

  • Time Dependency : Reducing reaction time from 12 to 5 hours maintained high yields (91%), suggesting optimized kinetic conditions.

Industrial-Scale Production Challenges

Purification Techniques

This compound®’s hydrophobic nature complicates purification. Patent data suggest using column chromatography with silica gel and ethyl acetate/hexane gradients, achieving >98% purity. Alternatively, crystallization from ethanol/water mixtures yields 95% pure product, though scalability remains a challenge due to solvent costs.

Stability Considerations

Degradation studies indicate this compound® is sensitive to light and oxygen. Formulations require antioxidants like tocopherol (0.1–0.5%) and airtight packaging to maintain stability over 24 months . Accelerated aging tests (40°C, 75% RH) show <5% degradation under these conditions.

Q & A

Q. What methodologies ensure reproducibility in this compound synthesis protocols?

  • Publish step-by-step synthetic procedures with critical control parameters (e.g., reaction temperature, catalyst purity).
  • Share digital lab notebooks and raw spectral data as supplementary materials .

Ethical and Methodological Compliance

Q. How to address data privacy concerns in collaborative this compound research?

  • Encrypt sensitive data (e.g., patient-derived samples) using GDPR-compliant tools.
  • Obtain explicit consent for data sharing in public repositories .

Q. What strategies mitigate bias in phenotypic screening of this compound analogs?

  • Use blinded experiments and randomize sample processing order.
  • Validate hits with orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) .

Data Presentation and Peer Review

Q. How to present complex this compound datasets in journal submissions?

  • Use supplementary tables for raw data (e.g., IC50 values across cell lines) and keep main figures concise.
  • Reference MIAME (Minimum Information About a Microarray Experiment) standards for omics data .

Q. What peer-review criteria are prioritized for this compound-related manuscripts?

  • Journals like Sensors and Actuators B: Chemical emphasize reproducibility , data availability , and ethical compliance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.